molecular formula C25H27NO2 B5693484 2-(4-tert-butylphenoxy)-N-(diphenylmethyl)acetamide

2-(4-tert-butylphenoxy)-N-(diphenylmethyl)acetamide

Cat. No. B5693484
M. Wt: 373.5 g/mol
InChI Key: CTPWUUVCCHWRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(diphenylmethyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DPA is not well understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. DPA has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. DPA has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its analgesic effects. Additionally, DPA has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, DPA has been shown to have a wide range of potential applications in various fields. However, one limitation of DPA is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on DPA. One area of interest is the development of more efficient synthesis methods for DPA. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in medicine, agriculture, and material science. Finally, the development of new derivatives of DPA may lead to the discovery of compounds with even greater potential for various applications.

Synthesis Methods

The synthesis of DPA involves the reaction of 4-tert-butylphenol with benzylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield DPA. The synthesis of DPA is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DPA has been shown to have anti-inflammatory and analgesic properties and has been used to treat conditions such as arthritis and neuropathic pain. In agriculture, DPA has been used as a plant growth regulator to improve crop yield and quality. In material science, DPA has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

N-benzhydryl-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-25(2,3)21-14-16-22(17-15-21)28-18-23(27)26-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17,24H,18H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPWUUVCCHWRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-(4-tert-butylphenoxy)acetamide

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